Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C15H11BrN2O2 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bromination Orientation
In the study of bromination of 2-aryl(and alkyl)-imidazo[1,2-a]pyridines, it was found that in the case of 2-methyl- and 2-phenyl-imidazo[1,2-a]pyridines, the hydrogen in the 3-position is replaced during bromination. This suggests a specific orientation in the bromination process of such compounds (Godovikova & Gol'dfarb, 1965).
Synthesis of Amino-Isoxazolones and Rearrangements
A study on the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones demonstrated their rearrangements to imidazo[1,2-a]pyridines and indoles. This study highlights the chemical flexibility and the potential for creating diverse derivatives (Khalafy, Setamdideh, & Dilmaghani, 2002).
Crystal Correlation and Anticholinesterase Potential
Imidazo[1,2-a]pyridine-based compounds are being explored for their pharmaceutical applications, particularly in treatments related to heart and circulatory failures. Some derivatives have shown potential as Acetylcholinesterase (AChE) inhibitors, suggesting their usefulness in medical research (Kwong et al., 2019).
Anticancer Properties
Novel selenylated imidazo[1,2-a]pyridines have been studied for their potential in breast cancer chemotherapy. These compounds showed promising activity against breast cancer cells and could be potential prototypes for antiproliferative agents in cancer treatment (Almeida et al., 2018).
Automated Continuous Flow Synthesis
The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines represents a significant advance in the synthesis process, enabling more efficient production of these compounds for further research applications (Herath, Dahl, & Cosford, 2010).
Mechanism of Action
Target of Action
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate is known to interact with specific proteins, such as the cytochrome P450 enzyme system , thereby modulating their activity .
Mode of Action
The compound, being a brominated imidazopyridine derivative, has a methyl group attached to the 8-carboxyl group of the pyridine ring . This structural feature allows it to interact with its target proteins and modulate their activity .
Biochemical Pathways
Given its interaction with the cytochrome p450 enzyme system, it can be inferred that it may influence the metabolic pathways involving these enzymes .
Result of Action
It is known to modulate the activity of the cytochrome p450 enzyme system , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate plays a significant role in biochemical reactions by interacting with specific proteins and enzymes. Notably, it is known to interact with the cytochrome P450 enzyme system, modulating their activity . This interaction can influence the metabolism of various substrates, including drugs and endogenous compounds. Additionally, this compound exhibits anti-inflammatory and antioxidant properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the cytochrome P450 enzyme system can alter the metabolic pathways within cells, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its anti-inflammatory and antioxidant properties can impact cellular responses to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the cytochrome P450 enzymes, modulating their activity and influencing the metabolism of various substrates . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and substrate involved. Additionally, the compound’s anti-inflammatory and antioxidant properties may be mediated through its effects on gene expression and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . This interaction can influence the metabolism of drugs and endogenous compounds, leading to changes in metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can have significant implications for its therapeutic potential and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments and tissues. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical and cellular effects .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPZYWPWIVOXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594741 | |
Record name | Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-41-5 | |
Record name | Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133427-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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